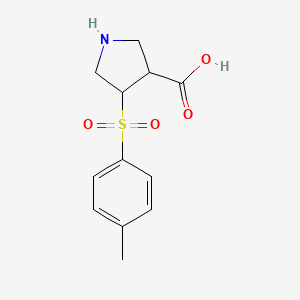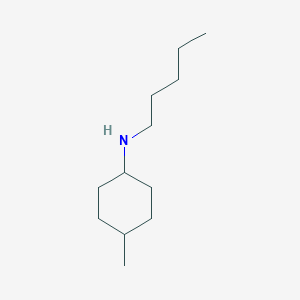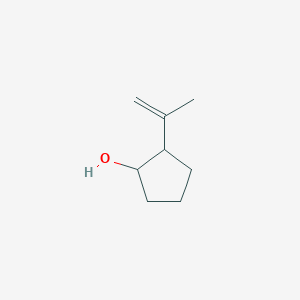
2-(Prop-1-en-2-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-1-en-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C8H14O. It is a cyclopentanol derivative with a prop-1-en-2-yl substituent. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-2-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with isopropenyl magnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-en-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Halogenated cyclopentanol derivatives.
Scientific Research Applications
2-(Prop-1-en-2-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-1-yn-1-yl)cyclopentan-1-ol
- 2-Cyclopentenol
- 1,2-Dimethyl-3-prop-1-en-2-yl-cyclopentan-1-ol
Uniqueness
2-(Prop-1-en-2-yl)cyclopentan-1-ol is unique due to its specific structural features, such as the presence of a prop-1-en-2-yl group attached to the cyclopentanol ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
380600-30-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-prop-1-en-2-ylcyclopentan-1-ol |
InChI |
InChI=1S/C8H14O/c1-6(2)7-4-3-5-8(7)9/h7-9H,1,3-5H2,2H3 |
InChI Key |
VSIRBXGTDNIZNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


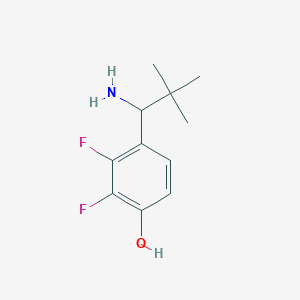
![N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine](/img/structure/B13286897.png)
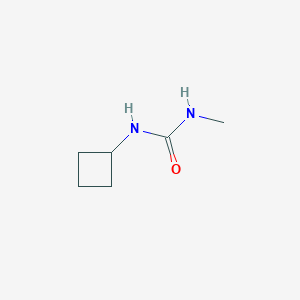

![(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13286910.png)
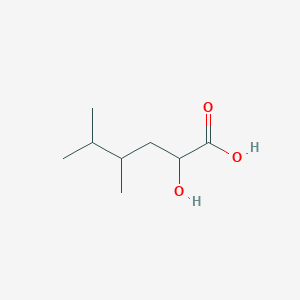
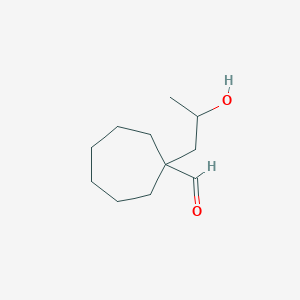
![1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol](/img/structure/B13286940.png)
![2-[(1-Cyclopropylethyl)amino]butan-1-ol](/img/structure/B13286941.png)
![2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B13286947.png)
![(Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13286955.png)

